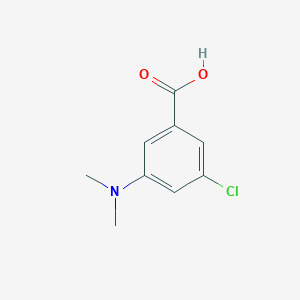

3-Chloro-5-(dimethylamino)benzoic acid

Description

Contextual Significance of Halogenated and Aminated Benzoic Acid Scaffolds

The introduction of halogen and amino groups onto the benzoic acid framework dramatically influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Halogenation, the process of adding halogens like chlorine, bromine, or iodine, can alter a compound's lipophilicity and metabolic stability. nih.gov Halogen bonds, a type of noncovalent interaction, have become increasingly significant in molecular design and drug discovery. nih.gov The strategic placement of halogens can enhance the binding affinity of a molecule to its biological target. nih.govnih.gov

Similarly, aminated benzoic acid scaffolds are of great importance. The amino group, being a strong electron-donating group, can significantly impact the reactivity of the aromatic ring and the acidity of the carboxyl group. These compounds are pivotal building blocks for many dyes, pharmaceuticals, and polymers. The presence of both a halogen and an amino group on the same benzoic acid ring, as in 3-Chloro-5-(dimethylamino)benzoic acid, creates a multifunctional scaffold with a unique combination of electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecules.

Overview of Research Trajectories for Novel Organic Compounds

The pursuit of novel organic compounds is a driving force in chemical research, fueled by the demand for new medicines, advanced materials, and more efficient chemical processes. nih.gov Current research trajectories focus on the development of sustainable and efficient synthetic methodologies. researchgate.netnih.gov This includes the design of new catalysts, the use of greener solvents, and the development of reactions that proceed with high atom economy. researchgate.netmdpi.com

Key trends include C-H activation, cross-coupling reactions, and asymmetric synthesis, which allow for the precise and controlled construction of complex molecular architectures. researchgate.net Computational tools and theoretical models are increasingly used to predict reaction outcomes and elucidate mechanisms, accelerating the discovery process. researchgate.net Furthermore, there is a growing interest in harnessing the unique properties of natural products as inspiration for the design of new bioactive compounds. nih.gov The synthesis of novel derivatives from readily available starting materials, such as substituted benzoic acids, is a practical approach to exploring new chemical space. researchgate.net

Importance of Structure-Activity Relationship (SAR) Principles in Compound Exploration

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that describes the link between a molecule's chemical structure and its biological activity. pharmacologymentor.comgardp.org By systematically modifying the structure of a compound and observing the resulting changes in its biological effects, researchers can identify the key structural features responsible for its activity. patsnap.comoncodesign-services.com

SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties while minimizing toxicity. pharmacologymentor.compatsnap.com This process involves making targeted modifications to a molecule's functional groups, size, and shape to enhance its interaction with a specific biological target. gardp.orgoncodesign-services.com Understanding SAR allows medicinal chemists to design more effective and safer drugs, saving time and resources in the drug development process. patsnap.comcollaborativedrug.com The principles of SAR are not limited to drug discovery and are also applied in the development of agrochemicals and other functional materials where a specific biological or chemical effect is desired. collaborativedrug.com

Chemical Profile of this compound

This section details the specific properties and identifiers of the subject compound.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 157383-65-8 sigmaaldrich.com |

| Molecular Formula | C9H10ClNO2 uni.lu |

| SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)Cl uni.lu |

| InChI | InChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) uni.lu |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 199.63 g/mol |

| Monoisotopic Mass | 199.04001 Da uni.lu |

| Appearance | Data not available in searched sources |

| Melting Point | Data not available in searched sources |

| Solubility | Data not available in searched sources |

| XlogP (predicted) | 2.2 uni.lu |

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic procedures and spectroscopic data for this compound were not extensively available in the searched literature, general methods for the synthesis of related substituted benzoic acids can be inferred. For instance, the synthesis of chloro- and amino-substituted benzoic acids often involves multi-step processes.

One common approach is the chlorination of a benzoic acid derivative. For example, 2-amino-3-methylbenzoic acid can be chlorinated using N-chlorosuccinimide or chlorine gas to produce 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.compatsnap.com Another route involves the reductive methylation of an aminobenzoic acid. 3-aminobenzoic acid can be converted to 3-(N,N-dimethylamino)benzoic acid by reaction with formaldehyde (B43269) in the presence of a catalyst and hydrogen. google.com The synthesis of this compound would likely involve a combination of such reactions, starting from a suitable precursor like 3-amino-5-chlorobenzoic acid or 3-amino-5-nitrobenzoic acid, followed by methylation and reduction/chlorination steps.

Predicted Spectroscopic Data

While experimental spectra were not found, predicted data can provide insight into the compound's structure.

| Spectroscopic Technique | Predicted Data Points |

|---|---|

| ¹H NMR | Aromatic protons, N-methyl protons, carboxylic acid proton |

| ¹³C NMR | Aromatic carbons, N-methyl carbons, carboxyl carbon |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 200.04729, [M+Na]⁺: 222.02923, [M-H]⁻: 198.03273 uni.lu |

| Infrared (IR) | C=O stretch (carboxylic acid), C-N stretch (amine), C-Cl stretch, aromatic C-H and C=C bends |

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its trifunctional nature—possessing a carboxylic acid, a chloro substituent, and a dimethylamino group—allows for a variety of subsequent chemical transformations.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. wikipedia.org The chloro group, an electron-withdrawing substituent, can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions. The dimethylamino group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This unique combination of functional groups makes it a useful building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

157383-65-8 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

3-chloro-5-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |

InChI Key |

QFLRQTBKBICQET-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Dimethylamino Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of 3-Chloro-5-(dimethylamino)benzoic acid is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The dimethylamino group is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) effect. The carboxylic acid group is a deactivating group and a meta-director due to its -I (inductive) and -M effects. The chlorine atom is a deactivating group but an ortho-, para-director, owing to the competing effects of its -I and +M properties.

In the case of this compound, the positions on the aromatic ring are influenced as follows:

C2: Ortho to the carboxylic acid (deactivated), meta to the dimethylamino group (deactivated), and ortho to the chloro group (activated by resonance, deactivated by induction).

C4: Ortho to the dimethylamino group (strongly activated), meta to the carboxylic acid (deactivated), and ortho to the chloro group (activated by resonance, deactivated by induction).

C6: Ortho to the dimethylamino group (strongly activated) and meta to the chloro group (deactivated).

The overwhelmingly strong activating and ortho-, para-directing effect of the dimethylamino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it, namely C4 and C6.

Halogenation Mechanisms

Halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, would proceed via the typical electrophilic aromatic substitution mechanism. The Lewis acid polarizes the bromine molecule, generating a potent electrophile (Br⁺). The electron-rich aromatic ring, activated by the dimethylamino group, attacks the electrophile. This attack is most likely to occur at the C4 or C6 position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step involves the deprotonation of the carbocation by a weak base, restoring the aromaticity of the ring and yielding the halogenated product.

Given the electronic landscape of the molecule, the major products would be 3-Chloro-4-bromo-5-(dimethylamino)benzoic acid and 3-Chloro-6-bromo-5-(dimethylamino)benzoic acid.

Other Electrophilic Substitutions (e.g., Nitration, Sulfonation)

Nitration and sulfonation reactions are also anticipated to follow a similar regiochemical outcome.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The nitronium ion will preferentially attack the C4 and C6 positions of the benzene ring, leading to the formation of 3-Chloro-5-(dimethylamino)-4-nitrobenzoic acid and 3-Chloro-5-(dimethylamino)-6-nitrobenzoic acid.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile in this case is sulfur trioxide (SO₃). The reaction is expected to yield 3-Chloro-5-(dimethylamino)-4-sulfobenzoic acid and 3-Chloro-5-(dimethylamino)-6-sulfobenzoic acid. It is noteworthy that sulfonation is often a reversible process.

Nucleophilic Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group itself is generally unreactive towards nucleophilic attack due to the low electrophilicity of the carbonyl carbon and the presence of an acidic proton. However, its reactivity can be enhanced by converting it into a more electrophilic derivative, such as an acyl chloride. This transformation can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once converted to the acyl chloride, the molecule becomes highly susceptible to nucleophilic acyl substitution. A wide range of nucleophiles can then be employed to synthesize various derivatives. For example, reaction with an alcohol would yield an ester, while reaction with an amine would produce an amide. The mechanism involves the nucleophilic attack on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses with the expulsion of the chloride ion, a good leaving group.

Amine-Centered Reactions (Alkylation, Acylation, Oxidation)

The dimethylamino group, being a tertiary amine, exhibits its own characteristic reactivity.

Alkylation: The lone pair of electrons on the nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This results in the formation of a quaternary ammonium (B1175870) salt, specifically 3-Chloro-5-(trimethylammonio)benzoate.

Acylation: As a tertiary amine, the dimethylamino group cannot undergo acylation to form an amide, as it lacks the necessary proton for removal after the initial nucleophilic attack.

Oxidation: The dimethylamino group can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of an N-oxide or potentially undergo oxidative N-dealkylation. For instance, reaction with hydrogen peroxide or a peroxy acid could yield this compound N-oxide.

Carboxylic Acid Functional Group Transformations (Amidation, Esterification, Reduction)

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities.

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable due to an acid-base reaction forming a stable ammonium carboxylate salt. To facilitate amidation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine to form the corresponding amide.

Esterification: Esters of this compound can be prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, as mentioned in section 3.2, the carboxylic acid can be converted to an acyl chloride followed by reaction with an alcohol.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, which would convert this compound into (3-Chloro-5-(dimethylamino)phenyl)methanol. Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids.

Halogen-Centered Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

The chlorine atom on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki reaction, the aryl chloride can be coupled with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C3 position, replacing the chlorine atom with the organic group from the organoboron reagent. It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) to achieve efficient coupling.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. Similar to the Suzuki reaction, this would allow for the introduction of a variety of organic substituents at the position of the chlorine atom.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound could potentially undergo a Heck reaction to introduce a vinyl group at the C3 position. The success of this reaction with an aryl chloride would also likely depend on the choice of catalyst and reaction conditions.

The following table summarizes the potential reactivity of this compound in the discussed reactions:

| Reaction Type | Section | Reagents | Expected Product(s) |

| Electrophilic Halogenation | 3.1.1 | Br₂, FeBr₃ | 3-Chloro-4-bromo-5-(dimethylamino)benzoic acid and 3-Chloro-6-bromo-5-(dimethylamino)benzoic acid |

| Electrophilic Nitration | 3.1.2 | HNO₃, H₂SO₄ | 3-Chloro-5-(dimethylamino)-4-nitrobenzoic acid and 3-Chloro-5-(dimethylamino)-6-nitrobenzoic acid |

| Electrophilic Sulfonation | 3.1.2 | SO₃, H₂SO₄ | 3-Chloro-5-(dimethylamino)-4-sulfobenzoic acid and 3-Chloro-5-(dimethylamino)-6-sulfobenzoic acid |

| Nucleophilic Acyl Substitution | 3.2 | 1. SOCl₂ 2. R'OH | 3-Chloro-5-(dimethylamino)benzoyl chloride, followed by the corresponding ester |

| Amine Alkylation | 3.3 | CH₃I | 3-Chloro-5-(trimethylammonio)benzoate |

| Amine Oxidation | 3.3 | H₂O₂ | This compound N-oxide |

| Carboxylic Acid Amidation | 3.4 | R'NH₂, DCC | N-R'-3-Chloro-5-(dimethylamino)benzamide |

| Carboxylic Acid Esterification | 3.4 | R'OH, H⁺ | Alkyl 3-Chloro-5-(dimethylamino)benzoate |

| Carboxylic Acid Reduction | 3.4 | LiAlH₄ | (3-Chloro-5-(dimethylamino)phenyl)methanol |

| Suzuki Coupling | 3.5 | R'-B(OH)₂, Pd catalyst, base | 3-R'-5-(dimethylamino)benzoic acid |

| Stille Coupling | 3.5 | R'-Sn(Bu)₃, Pd catalyst | 3-R'-5-(dimethylamino)benzoic acid |

| Heck Reaction | 3.5 | Alkene, Pd catalyst, base | 3-(alkenyl)-5-(dimethylamino)benzoic acid |

Decarboxylation Pathways and Mechanisms of Aromatic Acids

The decarboxylation of aromatic acids, a reaction involving the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂), is a significant transformation in organic chemistry. The stability of the aromatic ring makes this process generally more challenging than for many aliphatic acids. The reaction conditions and the nature of substituents on the benzene ring profoundly influence the reaction pathway and mechanism. For this compound, the presence of both an electron-withdrawing chloro group and an electron-donating dimethylamino group introduces complex electronic effects that govern its reactivity.

Generally, the thermal decomposition of benzoic acid itself is slow and requires high temperatures, typically in the range of 300-400°C. wikipedia.org Studies on benzoic acid have shown that its thermal decomposition can yield benzene and carbon dioxide as the primary products, with minor products such as biphenyl (B1667301) and carbon monoxide also being formed. researchgate.netmun.ca The mechanism of decarboxylation for unsubstituted benzoic acid is thought to proceed through a combination of molecular and free-radical pathways. researchgate.net

The presence of substituents on the aromatic ring significantly alters the rate and conditions required for decarboxylation. Electron-donating groups, particularly at the ortho and para positions, can facilitate the reaction. For instance, hydroxy-substituted benzoic acids undergo decarboxylation more readily than unsubstituted benzoic acid. nist.gov This is attributed to the stabilization of the transition state or intermediate formed during the reaction. Conversely, electron-withdrawing groups tend to hinder the reaction by destabilizing any positive charge buildup on the ring.

Several mechanisms have been proposed for the decarboxylation of aromatic acids, including:

Direct Thermal Decarboxylation: At high temperatures, the C-C bond between the carboxyl group and the aromatic ring can cleave homolytically to form an aryl radical and a carboxyl radical, which then decomposes to CO₂. The aryl radical can then abstract a hydrogen atom to form the corresponding arene.

Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the carboxyl group can be protonated, which facilitates the departure of CO₂ and the formation of an aryl cation.

Metal-Catalyzed Decarboxylation: Transition metals can facilitate decarboxylation at lower temperatures through the formation of metal carboxylate complexes. nih.gov For example, copper salts have been used to lower the required temperature for the oxidative decarboxylation of benzoic acid to phenol. wikipedia.org

The specific pathway for this compound would likely depend on the reaction conditions employed. Under neutral thermal conditions, a free-radical mechanism may be prevalent. The stability of the resulting 3-chloro-5-(dimethylamino)phenyl radical would be a key factor.

Table 1: General Influence of Substituents on the Decarboxylation of Benzoic Acids

| Substituent Type | Position | Effect on Decarboxylation Rate | Example |

|---|---|---|---|

| Electron-Donating (e.g., -OH, -NH₂) | ortho, para | Accelerates | Salicylic acid decarboxylates more readily than benzoic acid. |

| Electron-Donating (e.g., -OH, -NH₂) | meta | Moderate acceleration | 3-Hydroxybenzoic acid is more stable than the ortho and para isomers. |

Reaction Kinetics and Mechanistic Elucidation of Derivatives

The study of reaction kinetics provides valuable insights into the reaction mechanism, including the determination of the rate law, activation parameters, and the nature of intermediates. For derivatives of this compound, kinetic studies would be crucial in understanding how the chloro and dimethylamino substituents influence the rates of various reactions.

The carboxylic acid functional group can undergo a variety of reactions, such as esterification, amidation, and conversion to acid chlorides. libretexts.orgkhanacademy.org The rates of these reactions are sensitive to the electronic environment of the carboxyl group. The electron-withdrawing nature of the chloro group in this compound would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely accelerate reactions such as esterification and amidation compared to benzoic acid itself.

A common reaction involving aromatic acids is nucleophilic aromatic substitution on the ring itself, though the carboxyl group is deactivating for electrophilic substitution. Derivatives of this compound could be synthesized to study such reactions. For example, the conversion of the carboxylic acid to an ester or amide would create a new derivative whose reactivity could be investigated.

Mechanistic elucidation often involves a combination of kinetic studies, isotopic labeling, and computational analysis. For instance, in studying the reaction of a derivative of this compound with a nucleophile, one could vary the concentration of the reactants to determine the order of the reaction. The effect of temperature on the reaction rate can be used to calculate the activation energy, providing information about the energy barrier of the reaction.

Table 2: Predicted Relative Reaction Rates for Derivatives of Substituted Benzoic Acids

| Reaction Type | Substituent Effects | Predicted Relative Rate for this compound derivative vs. Benzoic acid derivative | Rationale |

|---|---|---|---|

| Fischer Esterification | Accelerated by electron-withdrawing groups. | Faster | The inductive effect of the chloro group increases the electrophilicity of the carbonyl carbon. |

| Amide formation (e.g., with SOCl₂ then an amine) | Accelerated by electron-withdrawing groups. | Faster | The chloro group enhances the reactivity of the carbonyl carbon towards nucleophilic attack. |

It is important to note that while these predictions are based on established principles of physical organic chemistry, experimental studies on this compound and its derivatives would be necessary to confirm these hypotheses and to fully elucidate the specific reaction kinetics and mechanisms.

Applications As a Versatile Building Block in Organic Synthesis

Precursor for Complex Organic Architectures

The unique substitution pattern of 3-Chloro-5-(dimethylamino)benzoic acid makes it an attractive starting material for the construction of intricate molecular frameworks. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chloro and dimethylamino groups, with their distinct electronic properties, can influence the reactivity of the aromatic ring and participate in various coupling reactions.

While direct examples of the use of this compound in the synthesis of highly complex architectures are not extensively documented in publicly available literature, the utility of its parent compound, 3-dimethylaminobenzoic acid, in forming novel lanthanide complexes highlights the potential of this class of molecules. For instance, isostructural lanthanide complexes have been synthesized using 3-dimethylaminobenzoic acid as a ligand, resulting in dimeric structures with interesting thermodynamic and fluorescence properties. researchgate.net The introduction of a chloro substituent, as in this compound, could further modulate the electronic properties of the ligand, potentially leading to complexes with altered photophysical or catalytic activities. The presence of the halogen atom also opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build even more elaborate supramolecular structures.

Role in Heterocyclic Compound Synthesis (e.g., Pyrazoles, Thiadiazoles, Quinazolinones)

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Substituted benzoic acids are key precursors for the synthesis of a variety of heterocyclic systems.

Pyrazoles: While the direct synthesis of pyrazoles from this compound is not a common route, its derivatives could serve as precursors. For example, the benzoic acid could be converted to a β-diketone, which can then undergo condensation with hydrazine (B178648) to form the pyrazole (B372694) ring. The electronic nature of the chloro and dimethylamino substituents would influence the reactivity of the intermediates and the properties of the final pyrazole product. The synthesis of pyrazole derivatives is often achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines. frontiersin.org

Thiadiazoles: 1,3,4-Thiadiazoles are often synthesized by the cyclization of thiosemicarbazides, which can be derived from carboxylic acids. organic-chemistry.org this compound can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding 2-amino-5-aryl-1,3,4-thiadiazole. The chloro and dimethylamino groups would be retained on the phenyl ring, allowing for the synthesis of a range of substituted thiadiazoles with potential biological activities.

Quinazolinones: Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. A common method for their synthesis involves the condensation of an anthranilic acid (2-aminobenzoic acid) derivative with an acid chloride or anhydride, followed by cyclization. nih.gov Although this compound is not an anthranilic acid, it could be envisioned as a building block in multi-step syntheses of quinazolinone derivatives. For instance, the carboxylic acid could be used to acylate a suitable 2-amino-aryl precursor, with the resulting amide undergoing subsequent cyclization to form the quinazolinone ring. The substituents on the benzoic acid ring would ultimately be incorporated into the final quinazolinone structure, influencing its properties.

Utilization in Polymer Chemistry Monomer Development

Substituted benzoic acids can be utilized as monomers in the synthesis of various polymers, such as polyesters and polyamides. The carboxylic acid functionality can participate in condensation polymerization reactions, while the other substituents on the aromatic ring can be used to tailor the properties of the resulting polymer.

While the direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer. For instance, it could be used in the synthesis of aromatic polyesters through condensation with a suitable diol. The presence of the chloro and dimethylamino groups would be expected to influence the polymer's thermal stability, solubility, and optical properties. The dimethylamino group, in particular, could enhance the polymer's ability to absorb UV radiation or act as a site for post-polymerization modification. The development of polymers from benzoic acid derivatives is an active area of research, with applications in various fields. rsc.org

Integration into Natural Product Synthesis Strategies

Substituted benzoic acids are important intermediates in the total synthesis of various natural products. The aromatic ring and its substituents often form a key structural motif in the target molecule. While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, the general strategy of employing substituted benzoic acids is well-established. nih.gov

The functional groups present in this compound allow for its potential incorporation into complex natural product frameworks. The carboxylic acid can be used to form ester or amide linkages, while the chloro group can be a site for cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds. The dimethylamino group can influence the reactivity of the molecule and may be a key feature of the final natural product's biological activity.

Development of Functional Materials and Dyes

The electronic properties of this compound, arising from the electron-donating dimethylamino group and the electron-withdrawing chloro group, make it an interesting candidate for the synthesis of functional materials and dyes.

Azo dyes, for example, are a large class of organic colorants that are synthesized through the coupling of a diazonium salt with an electron-rich coupling component. The amino group of an aminobenzoic acid can be diazotized and then coupled with a suitable aromatic compound to form an azo dye. The dimethylamino group in this compound would activate the aromatic ring, making it a good coupling component. Alternatively, if the amino group were in a different position, it could be diazotized. The resulting dye's color and properties would be influenced by the chloro and carboxylic acid groups. The synthesis of azo dyes from various substituted anilines and benzoic acids is a well-known process. nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Mass Spectrometry (MS) Approaches for Molecular Structure Determination (EI-MS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI-MS) typically yield the molecular ion, while hard ionization methods like Electron Ionization (EI-MS) cause fragmentation, providing valuable structural information.

The molecular formula of 3-Chloro-5-(dimethylamino)benzoic acid is C₉H₁₀ClNO₂, corresponding to a monoisotopic mass of approximately 199.04 Da. uni.lu

ESI-MS: In ESI-MS, the compound is expected to be detected as protonated or deprotonated species. Predicted values for common adducts are useful for identifying the compound in complex mixtures. uni.lu

Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 200.04729 |

| [M+Na]⁺ | 222.02923 |

| [M-H]⁻ | 198.03273 |

| [M+K]⁺ | 238.00317 |

EI-MS: The EI mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 199, with a characteristic M+2 peak at m/z ≈ 201 with about one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns of related molecules like 3-chlorobenzoic acid show characteristic losses of •OH and the entire carboxyl group, leading to a prominent benzoyl-type cation. chemicalbook.comnih.govnist.gov For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): from the dimethylamino group to form an ion at [M-15]⁺.

Loss of the carboxyl group (•COOH): leading to a fragment ion at [M-45]⁺.

α-cleavage: Cleavage of the C-N bond adjacent to the aromatic ring.

Infrared (IR) and Raman Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, etc.).

The IR spectrum of this compound is expected to display characteristic absorption bands confirming its structure. These predictions are based on data from similar compounds such as benzoic acid, 3-(dimethylamino)benzoic acid, and other substituted benzoic acids. chemicalbook.comnih.govdocbrown.infomdpi.com

Predicted Characteristic IR Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Very broad due to hydrogen bonding in the dimeric state. docbrown.info |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850-2960 | From the methyl groups of the dimethylamino moiety. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | A strong, sharp absorption, characteristic of conjugated acids. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands indicating the aromatic ring. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Coupled with O-H bending. |

| C-N Stretch (Aryl Amine) | 1250-1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-Cl Stretch | 600-800 | In the fingerprint region, confirming the presence of chlorine. |

Raman spectroscopy would provide complementary data. The aromatic ring vibrations and the C-Cl stretch are typically strong in the Raman spectrum, aiding in a comprehensive vibrational analysis.

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related benzoic acid derivatives allows for a reliable prediction of its solid-state architecture. researchgate.net Benzoic acids commonly crystallize as centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. researchgate.net This arrangement is a highly stable motif. The analysis would also reveal the planarity of the benzene (B151609) ring and the orientation of the substituent groups. The carboxyl group may be slightly twisted out of the plane of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique provides insight into the electronic structure and conjugation within a molecule.

For this compound, the primary chromophore is the substituted benzene ring. Benzoic acid itself typically shows characteristic absorption bands (B-band and C-band). researchgate.net The presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing chloro group (-Cl) as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid. This is due to the extension of the conjugated π-system through interaction with the lone pair of electrons on the nitrogen atom.

Comparison of UV-Vis Absorption Maxima

| Compound | Approximate λmax (nm) | Notes |

| Benzoic Acid | ~230, ~270-280 | B-band and C-band, respectively. researchgate.net |

| This compound | Predicted > 280 | A significant red shift is expected due to the strong electron-donating effect of the dimethylamino group enhancing conjugation. |

Theoretical and Computational Chemistry of 3 Chloro 5 Dimethylamino Benzoic Acid and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. DFT, particularly with functionals like B3LYP, is often employed for its balance of accuracy and computational cost in studying organic molecules researchgate.netjocpr.com. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation jocpr.com.

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and optical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability vjst.vn. A smaller gap suggests the molecule is more reactive. For 3-Chloro-5-(dimethylamino)benzoic acid, the electron-donating dimethylamino group is expected to contribute significantly to the HOMO, while the electron-withdrawing carboxylic acid and chloro groups will likely influence the LUMO. DFT calculations can precisely map these orbitals and determine the energy gap scispace.com.

Aromaticity and Molecular Electrostatic Potential (MEP): Aromaticity indices can be calculated to quantify the stability of the benzene (B151609) ring. Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the acidic hydrogen researchgate.netnih.gov.

| Parameter | Description | Typical Value Range for Analogues | Reference Method |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | DFT/B3LYP vjst.vnscispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | DFT/B3LYP vjst.vnscispace.com |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.5 eV | DFT/B3LYP vjst.vnscispace.com |

| Dipole Moment | Measure of Molecular Polarity | 2.0 to 4.0 Debye | DFT/B3LYP scispace.com |

The three-dimensional structure and flexibility of a molecule are critical to its function.

Conformational Analysis: This involves identifying the stable arrangements of atoms (conformers) and the energy barriers for converting between them. For this compound, key considerations include the orientation of the carboxylic acid group relative to the benzene ring and the rotation of the dimethylamino group. Steric hindrance between the substituents can influence the planarity of the molecule. Quantum chemical calculations can map the potential energy surface to identify the lowest energy conformers uky.edu.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, such as in a solvent like water or interacting with a biological target ajchem-a.com. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings, assessing the stability of specific conformations and intermolecular complexes ajchem-a.com.

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the energy required to initiate them. For example, the nitration of the aromatic ring of a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, has been studied to understand its kinetics researchgate.net. Similarly, theoretical modeling could be applied to predict the most likely sites for electrophilic substitution on the this compound ring. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles (Computational Focus)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for rational drug design, allowing for the prediction of a compound's activity before it is synthesized.

A QSAR model for analogues of this compound would involve calculating various molecular descriptors that quantify physicochemical properties chalcogen.roresearchgate.net. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: The partition coefficient (log P), which describes how the molecule distributes between a lipid and an aqueous phase.

Topological: Indices that describe the connectivity of atoms in the molecule.

By systematically modifying the structure of this compound (e.g., changing the substituents on the ring) and calculating these descriptors, a statistical model can be built to correlate them with a measured biological activity nih.govsigmaaldrich.com. This model can then be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that enhance activity.

| Descriptor Class | Example Descriptor | Property Represented | Relevance in Ligand Design |

|---|---|---|---|

| Hydrophobic | log P | Lipophilicity | Influences membrane permeability and transport to the target site nih.gov. |

| Electronic | ELUMO | Electron affinity | Can be related to the molecule's ability to participate in charge-transfer interactions nih.gov. |

| Electronic | pKa | Acid dissociation constant | Determines the ionization state at physiological pH, affecting solubility and receptor interaction nih.gov. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to how the ligand fits into a binding pocket and van der Waals interactions. |

Molecular Docking and Molecular Recognition Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex researchgate.netnih.gov.

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity for numerous possible conformations. Successful docking can predict the strength of the interaction and identify the key binding modes. For this compound, potential interactions with a receptor could include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

Electrostatic Interactions: Interactions between the charged or polar parts of the ligand and receptor.

Hydrophobic Interactions: The benzene ring can interact favorably with nonpolar residues in the binding site.

Halogen Bonding: The chlorine atom can potentially form a halogen bond, a specific type of non-covalent interaction.

Following docking, MD simulations are often performed on the ligand-receptor complex to assess its stability and to refine the binding pose ajchem-a.com. These simulations provide a more dynamic picture of the molecular recognition process, showing how the ligand and receptor adjust their conformations to achieve an optimal fit. These computational approaches are instrumental in structure-based drug design, helping to rationalize observed biological activities and to design more potent and selective inhibitors sigmaaldrich.comnih.gov.

Investigations into Biological Interactions and Mechanistic Insights in Vitro/in Silico Focus

Molecular Recognition and Binding Affinity Studies (Computational)

Enzyme Inhibition Studies (In Vitro Biochemical Assays, Mechanistic Focus)

In vitro biochemical assays detailing the enzyme inhibitory activity and mechanisms of 3-Chloro-5-(dimethylamino)benzoic acid are not specifically described in the available research. Studies have been conducted on structurally related compounds, but direct inhibitory data (such as IC₅₀ or Kᵢ values) for this compound against the enzymes listed below is absent.

Cholinesterase Inhibition Mechanisms

There is no specific information available in the searched scientific literature regarding the investigation of this compound as a cholinesterase inhibitor. Therefore, details on its mechanism of action, potency, or selectivity towards acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) cannot be provided.

Sirtuin (Sir2p) Inhibitory Activity

No direct research was found that evaluates the sirtuin inhibitory activity of this compound. However, studies on related analogs, such as 4-dimethylaminobenzoic acid, have identified it as a weak yeast sirtuin (Sir2p) inhibitor. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of benzoic acid derivatives suggested that the relative positions of the dimethylamino group and the carboxylic acid are crucial for activity. nih.gov Specifically, a para arrangement of these groups was found to be necessary for Sir2p inhibitory action, while compounds with other substitution patterns were inactive. nih.gov Given that this compound has a meta relationship between these groups, it would be predicted to be inactive based on these findings, though direct experimental validation is not available.

| Compound | Substitution Pattern | Sir2p Inhibitory Activity | Reference |

| 4-dimethylaminobenzoic acid | para | Weak Inhibition | nih.govnih.gov |

| This compound | meta | Data Not Available (Predicted Inactive) |

Receptor Ligand Interactions (Computational Docking and Dynamics)

Specific computational docking and molecular dynamics simulation studies for this compound are not present in the available literature. Such studies are crucial for predicting the binding mode, stability, and interaction profile of a ligand within a receptor's active site. While docking studies have been performed for a wide array of other benzoic acid derivatives against various biological targets, this specific compound has not been the subject of such published research. nih.govresearchgate.netresearchgate.net

Cell-Based Assays for Target Identification and Pathway Modulation

There is a lack of published research utilizing cell-based assays to identify biological targets or to study the pathway modulation effects of this compound. Investigations into how this compound affects cellular processes, identifies specific protein targets within a cellular context, or modulates signaling pathways are not available in the current body of scientific literature.

Bioanalytical Methodologies for Detection in Complex Environmental or In Vitro Systems (General, not human clinical)

The detection and quantification of "this compound" in complex matrices, such as environmental water samples or in vitro biological systems, necessitate robust bioanalytical methodologies. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, including substituted benzoic acids and aromatic amines, provide a strong foundation for method development. The primary analytical approaches involve chromatographic separation coupled with sensitive detection techniques, often preceded by a sample preparation step to isolate the analyte and remove interfering substances.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most pertinent techniques for the analysis of polar organic compounds like "this compound". These methods offer the requisite selectivity and sensitivity for detection at trace levels.

Sample Preparation:

Prior to instrumental analysis, a crucial step is the extraction and concentration of the target analyte from the sample matrix. mdpi.com The choice of sample preparation technique is contingent on the matrix's complexity and the analyte's physicochemical properties. mdpi.com For aqueous samples, solid-phase extraction (SPE) is a widely adopted and effective method for isolating polar organic compounds. envchemgroup.com Various sorbent materials can be employed, and the selection depends on the specific characteristics of the target molecule. nih.gov Other techniques like liquid-liquid extraction (LLE) and stir bar sorptive extraction (SBSE) also serve as viable options for pre-concentration and clean-up. mdpi.com

Chromatographic Separation and Detection:

Reversed-phase HPLC is a common approach for separating substituted benzoic acids. thermofisher.com The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ekb.egresearchgate.net Gradient elution is often employed to achieve optimal separation of the target analyte from other components in the sample. ekb.eg

For detection, UV detectors are frequently used for aromatic compounds. thermofisher.com However, for higher sensitivity and selectivity, mass spectrometry (MS) is the preferred method. researchgate.netnih.gov LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for confident identification and quantification, even in complex mixtures. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like "this compound". shimadzu.com

The table below summarizes typical HPLC and LC-MS conditions that have been used for the analysis of related aromatic acids and amines, which could be adapted for "this compound".

| Parameter | HPLC Method for Substituted Benzoic Acids | LC-MS/MS Method for Aromatic Amines |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Biphenyl (B1667301) column (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.01M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 2.5) | 10mM Ammonium Acetate (pH 3.6) |

| Mobile Phase B | Methanol/Water (80:20 v/v) | Acetonitrile |

| Flow Rate | 1.2 mL/min | 0.20 mL/min |

| Detection | UV at 210 nm | ESI-MS/MS (Positive Ion Mode) |

| Injection Volume | 10 - 20 µL | 10 µL |

| Temperature | Ambient or controlled (e.g., 40 °C) | 40 °C |

This table presents generalized conditions based on methods for structurally similar compounds and would require optimization for the specific analysis of this compound.

Further detailed research findings for the analysis of related compounds are presented in the following table, offering insights into potential starting points for method development.

| Analyte Class | Methodology | Sample Matrix | Key Findings & Parameters |

| Chlorobenzoic Acid Isomers | Accelerated Solvent Extraction (ASE) followed by HPLC-UV | Soil | ASE with 1% acetic acid in hexane/acetone; C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient; UV detection. researchgate.net |

| Dichlorobenzoic Acid Isomers | Reversed-Phase LC | Pharmaceutical Intermediate | C18 column with ammonium acetate buffer/methanol gradient; UV detection at 210 nm. researchgate.net |

| Primary Aromatic Amines | Cation-Exchange SPE and LC-MS | Aqueous Simulants | SPE for extraction; UHPLC-MS for analysis; recoveries of 81-109% with low limits of detection. researchgate.net |

| Primary Aromatic Amines | LC-MS/MS | Human Urine | Hydrolysis followed by liquid-liquid extraction with methyl-tert-butyl ether; separation on a biphenyl column. nih.gov |

This interactive table provides examples of validated methods for compounds structurally related to this compound, which can guide the development of a specific analytical method.

Environmental Fate and Green Chemistry Considerations

Degradation Pathways and Metabolites in Environmental Matrices

The environmental degradation of 3-Chloro-5-(dimethylamino)benzoic acid is not extensively documented in dedicated studies. However, its degradation pathways can be inferred from research on structurally similar compounds, such as chlorobenzoic acids and chlorinated aromatic amines. The primary mechanisms for breakdown in environmental matrices like soil and water are expected to be microbial degradation and, to a lesser extent, photodegradation.

Microbial degradation of chlorinated aromatic compounds often initiates with an oxidation step. For chlorobenzoic acids, bacteria have been shown to employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of chlorocatechols. nih.gov This is a critical step that destabilizes the aromatic ring, making it susceptible to cleavage. Following ring opening, the compound is further broken down into smaller organic acids that can enter central metabolic cycles. nih.govresearchgate.net Another potential initial step is dehalogenation, where the chlorine atom is removed, a process that detoxifies the molecule. researchgate.net

The dimethylamino group is also a target for microbial action. N-demethylation is a common biological reaction that would sequentially remove the methyl groups, forming 3-chloro-5-(methylamino)benzoic acid and subsequently 3-chloro-5-aminobenzoic acid. These metabolites would then be subject to further degradation.

Based on these known pathways for analogous compounds, a hypothetical degradation sequence for this compound could involve one or more of the following transformations:

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring.

N-Demethylation: Removal of one or both methyl groups from the amino substituent.

Dehalogenation: Removal of the chlorine atom.

Ring Cleavage: Breaking of the aromatic ring structure, leading to aliphatic intermediates.

The table below outlines potential metabolites formed during the degradation of this compound in the environment, based on established pathways for related chemicals.

Table 1: Potential Environmental Metabolites of this compound

| Potential Metabolite | Precursor Compound | Likely Degradation Pathway |

|---|---|---|

| 3-Chloro-5-(methylamino)benzoic acid | This compound | N-Demethylation |

| 3-Chloro-5-aminobenzoic acid | 3-Chloro-5-(methylamino)benzoic acid | N-Demethylation |

| 3-Hydroxy-5-(dimethylamino)benzoic acid | This compound | Hydrolytic Dehalogenation |

| Chlorinated Catechol Derivatives | This compound | Dioxygenase Activity |

Environmental Fate and Transport Modeling (e.g., Persistence, Mobility)

Environmental fate and transport modeling uses a compound's physical and chemical properties to predict its distribution and longevity in the environment. epa.govepa.gov Key factors include its persistence (resistance to degradation) and mobility (tendency to move through soil and water). nih.govd-nb.info

Persistence: Persistent organic substances are resistant to environmental degradation and can remain in ecosystems for long periods. nih.gov The persistence of a compound is often described by its degradation half-life (t½) in different environmental compartments (soil, water, sediment). While specific experimental half-life data for this compound is not readily available, the presence of a chlorinated aromatic ring suggests it may exhibit moderate to high persistence. Chlorinated aromatic compounds are known for their stability and resistance to microbial breakdown. d-nb.info

Mobility: The mobility of a chemical in the environment, particularly in soil and aquatic systems, is largely governed by its tendency to adsorb to organic carbon in soil and sediment versus dissolving in water. nih.gov This property is commonly estimated using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, meaning the substance is likely to leach from soil into groundwater, while a high Koc value suggests it will be strongly bound to soil particles and be less mobile. nih.gov Another related predictor is the octanol-water partition coefficient (LogP or XlogP), which measures a chemical's lipophilicity.

For this compound, predictive models provide estimates for these key parameters. These models are crucial for assessing potential environmental risks in the absence of experimental data. epa.govohio.gov

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| XlogP | 2.2 | Indicates a moderate tendency to partition into organic matter rather than water. Suggests potential for some bioaccumulation and moderate mobility in soil. uni.lu |

| Persistence | Moderate to High (Qualitative) | The chlorinated aromatic structure suggests resistance to rapid degradation, potentially leading to persistence in soil and water. nih.govd-nb.info |

| Mobility | Low to Moderate (Qualitative) | Based on the XlogP value, the compound is expected to have some affinity for soil organic carbon, which would limit its mobility into groundwater. nih.gov |

These predicted values suggest that this compound could persist in the environment and has the potential to be transported in aquatic systems, warranting careful management of its release. d-nb.info

Sustainable Synthesis and Waste Reduction Strategies

Green chemistry principles aim to reduce the environmental impact of chemical manufacturing by designing processes that are safer, more efficient, and produce less waste. mdpi.comjddhs.com Applying these principles to the synthesis of this compound and related compounds can significantly improve its environmental profile.

Traditional multi-step syntheses of complex organic molecules often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation. jddhs.comsciepub.com Sustainable strategies focus on improving atom economy, utilizing catalysis, and choosing environmentally benign reaction media. mdpi.comresearchgate.net

Key Green Chemistry Strategies:

Catalysis: The use of catalysts (e.g., Lewis acids, biocatalysts) can enable more direct and efficient synthetic routes, replacing stoichiometric reagents that are consumed in the reaction and generate waste. sciepub.comresearchgate.net For instance, boric acid has been used as a catalyst for the direct amidation of benzoic acids, offering a simpler and higher-yielding alternative to methods requiring hazardous activating agents like acid chlorides. sciepub.com Patents for similar compounds describe using catalysts like zinc chloride or ferric chloride to facilitate key reaction steps. google.com

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can reduce air pollution and health hazards. mdpi.comjddhs.com While solubility can be a challenge, using water as a co-solvent has been demonstrated to be effective in certain synthetic steps, yielding excellent results without the need for extensive solvent removal and extraction. mdpi.com

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions and avoiding the use of protecting groups, which add steps and generate waste. mdpi.com One-pot reactions, where multiple transformations occur in the same vessel, can also significantly reduce waste from intermediate purification steps. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

The table below summarizes sustainable approaches that could be applied to the synthesis of this compound.

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | Employing enzymes to perform specific chemical transformations with high selectivity under mild conditions, reducing the need for harsh reagents. mdpi.comsciepub.com |

By integrating these strategies, the synthesis of this compound can be made more environmentally sustainable, aligning with modern standards of chemical production.

Future Research Directions and Emerging Paradigms for 3 Chloro 5 Dimethylamino Benzoic Acid

Exploration of Novel Synthetic Methodologies and Catalytic Applications

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, yet the drive for more efficient, sustainable, and versatile methods is perpetual. Future research on 3-Chloro-5-(dimethylamino)benzoic acid will likely focus on moving beyond traditional multi-step syntheses towards more innovative and greener approaches.

Novel Synthetic Routes: Researchers are exploring novel catalytic systems to improve the synthesis of benzoic acid derivatives. One promising area is the use of solvent-free conditions with catalysts like tertiary butyl hydrogen peroxide (TBHP)/oxone and ferric chloride for the oxidation of corresponding benzyl (B1604629) alcohols, which offers high conversion rates and product selectivity. researchgate.net Another green approach involves the "one-pot" oxo-reduction of related nitro-aromatic compounds using carbonaceous bio-based materials in subcritical water, eliminating the need for added metals or hydrogen gas. mdpi.com Visible-light-induced photocatalysis represents another frontier, enabling reactions such as the deoxygenative coupling of benzoic acid derivatives with alkenes under mild conditions. acs.org The application of these modern synthetic strategies could lead to more economical and environmentally friendly production routes for this compound.

Catalytic Potential: The inherent structure of aminobenzoic acids suggests they could serve as precursors for valuable bulk chemicals. scirp.org Future studies may investigate the catalytic activity of this compound itself or its metal complexes. Aminobenzoic acids and their derivatives can act as ligands in coordination chemistry, forming complexes that may catalyze various organic transformations. Research into this area would involve synthesizing metal complexes and screening their catalytic efficacy in reactions such as cross-coupling, oxidation, or hydrogenation.

Table 1: Comparison of Modern Synthetic Strategies for Benzoic Acid Derivatives

| Methodology | Catalyst/Reagent | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Solvent-Free Oxidation | TBHP/Oxone, FeCl₃ | High selectivity, no organic solvent, readily available catalysts. researchgate.net | Direct and efficient oxidation of a corresponding benzyl alcohol precursor. |

| One-Pot Oxo-Reduction | Carbonaceous Bio-materials | Green chemistry, avoids toxic reagents and high-pressure H₂. mdpi.com | Sustainable synthesis from a 3-chloro-5-(dimethylamino)nitrobenzene precursor. |

| Photoredox Catalysis | Visible Light, Photocatalyst | Mild reaction conditions, high functional group tolerance. acs.org | Novel C-C bond formations to create more complex derivatives. |

| Diazonium Salt Reactions | NaNO₂, H₂SO₄ | Use of bio-derived precursors, solvent-free options. scirp.org | Potential conversion into other functionalized aromatic compounds. |

Deepening Mechanistic Understanding of Biological Interactions at a Molecular Level

Aminobenzoic acid derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netresearchgate.netmdpi.com A key future direction is to move beyond preliminary screening and achieve a deep, molecular-level understanding of how this compound and its analogues interact with biological targets.

This pursuit will heavily rely on a combination of structural biology and computational chemistry. High-resolution techniques like cryogenic electron microscopy (cryo-EM) have provided unprecedented insight into how simple aminobenzoic acid derivatives bind within the peptidyl transferase center (PTC) of the ribosome. acs.orgnih.gov These studies revealed that the aromatic ring can sterically hinder the conformational changes required for efficient catalysis and disrupt essential water networks. acs.orgnih.gov

Future research should aim to obtain similar high-resolution structural data for this compound complexed with potential protein targets. In parallel, computational methods such as in silico docking and molecular dynamics simulations can predict binding modes and affinities. nih.govnih.gov These models can shed light on the key intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the compound's behavior and biological effects. nih.govacs.org Such studies would be instrumental in guiding the rational design of new derivatives with improved potency and selectivity for targets implicated in various diseases. nih.gov

Table 2: Biological Activities of Structurally Related Aminobenzoic Acid Derivatives

| Compound Class | Biological Activity | Investigated Target/Organism | Reference |

|---|---|---|---|

| Isatin-Aminobenzoic Acid Hybrids | Antibacterial, Anti-biofilm | B. subtilis histidine kinase | nih.govnih.gov |

| Tetrahydroisoquinolynyl-benzoic Acids | Enzyme Inhibition | Acetylcholinesterase, Carbonic Anhydrase | nih.gov |

| Substituted Aminobenzoic Acids | Inhibition of Protein Synthesis | E. coli Ribosome | acs.orgnih.gov |

| Simple Aminobenzoic Acids | Precursors for Bio-Derived Chemicals | Not Applicable | scirp.org |

| Schiff Bases of 4-Aminobenzoic Acid | Antimicrobial, Cytotoxic | S. aureus, HepG2 cancer cells | mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is creating a new paradigm in molecular discovery. For a molecule like this compound, AI and ML offer powerful tools to accelerate research and development cycles.

Predictive Modeling: AI/ML models can be trained on large datasets to predict a wide range of molecular properties. nih.govresearchgate.netbiorxiv.org For this compound, this could include predicting its physicochemical properties (e.g., solubility, pKa), spectroscopic signatures, and potential biological activities. nih.gov Such predictive models can help prioritize which derivatives to synthesize, saving significant time and resources in the lab.

Computer-Assisted Synthesis Planning (CASP): One of the most impactful applications of AI in chemistry is in retrosynthesis. AI-driven CASP tools analyze a target molecule and propose viable synthetic routes by working backward to commercially available starting materials. iscientific.orgsemanticscholar.org These platforms leverage vast reaction databases and learned chemical rules to design pathways that a human chemist might not have considered. nih.govacs.org Applying these tools to this compound and its future derivatives could rapidly generate and evaluate multiple synthetic strategies, identifying the most efficient and cost-effective options. bohrium.com This integration allows chemists to shift their focus from routine planning to creative problem-solving and experimental execution.

Table 3: Applications of AI/ML in Chemical Research

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction | Models are trained to predict physicochemical, biological, and toxicological properties from molecular structure. biorxiv.org | Rapidly screen virtual derivatives for desired characteristics (e.g., improved solubility, target affinity) before synthesis. |

| Retrosynthesis (CASP) | Algorithms propose step-by-step synthetic routes from a target molecule to simple precursors. iscientific.orgacs.org | Design efficient and novel synthesis pathways for the target compound and its analogues. |

| Reaction Outcome Prediction | Forward-synthesis models predict the likely products, yields, and side products of a given reaction. nih.gov | Validate routes proposed by CASP and identify potential challenges or impurities in a planned synthesis. |

| De Novo Design | Generative models design entirely new molecules optimized for a specific set of desired properties. | Create novel derivatives based on the this compound scaffold with predicted high activity against a specific biological target. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Chloro-5-(dimethylamino)benzoic acid, and how can researchers validate purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. For validation, compare retention times in HPLC with reference standards and ensure NMR peaks align with predicted chemical shifts. Stability testing under ambient and controlled conditions (e.g., light, humidity) can further validate storage protocols .

Q. How should this compound be stored to maintain stability, and what degradation products might form?

- Answer : Store at room temperature in airtight, light-resistant containers. Degradation may occur via hydrolysis of the dimethylamino group or oxidation of the benzoic acid moiety. Monitor for byproducts like 3-chloro-5-aminobenzoic acid using mass spectrometry (MS) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A two-step approach is typical:

Chlorination : Introduce chlorine at the 3-position of a pre-functionalized benzoic acid derivative using reagents like SOCl₂ or Cl₂ gas.

Dimethylamination : Use dimethylamine under Ullmann or Buchwald-Hartwig coupling conditions to install the dimethylamino group at the 5-position. Optimize reaction temperature (80–120°C) and catalysts (e.g., CuI for Ullmann) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound when dealing with steric hindrance?

- Answer : Steric hindrance at the 5-position can reduce coupling efficiency. Strategies include:

- Using bulky ligands (e.g., Xantphos) to enhance catalyst activity.

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Solvent optimization (e.g., DMF or DMSO) to stabilize intermediates .

Q. What computational methods are effective in predicting the reactivity of this compound in drug design?

- Answer : Density Functional Theory (DFT) calculations can model electronic effects of the chloro and dimethylamino groups on acidity (pKa) and binding affinity. Molecular docking studies with serotonin or dopamine receptors (e.g., 5-HT₃ or D₂) may explain its potential as a pharmacophore in antiemetic agents .

Q. How does the electronic nature of substituents influence the stability of this compound under acidic or basic conditions?

- Answer : The electron-withdrawing chloro group increases the benzoic acid’s acidity, making it prone to deprotonation in basic media. The electron-donating dimethylamino group may stabilize the molecule via resonance but could undergo N-demethylation under strong acidic conditions. Stability studies using pH-varied buffers (pH 2–12) with HPLC-MS monitoring are recommended .

Q. What strategies can mitigate contradictions in bioactivity data for derivatives of this compound?

- Answer : Discrepancies often arise from impurities or solvent effects. Solutions include:

- Rigorous purification via recrystallization or column chromatography.

- Standardizing bioassay conditions (e.g., solvent, concentration).

- Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Methodological Notes

- Spectral Data : Reference ¹H NMR shifts for the dimethylamino group (~2.8–3.2 ppm) and aromatic protons (~7.0–8.0 ppm) .

- Safety : Use gloves and goggles when handling; avoid contact with oxidizers due to potential exothermic reactions .

- Advanced Applications : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications, leveraging its dual functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.